molecular formula C14H13ClN2O3 B7760100 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one CAS No. 75535-96-5

2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Katalognummer: B7760100
CAS-Nummer: 75535-96-5
Molekulargewicht: 292.72 g/mol
InChI-Schlüssel: BIJWXQNMLKVZJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties 2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (CAS: 75535-96-5; molecular formula: C₁₅H₁₄ClN₂O₃) is a bicyclic heterocyclic compound featuring a pyrimido[6,1-a]isoquinolinone core substituted with chlorine at position 2 and methoxy groups at positions 9 and 10 (Figure 1). Its moderate lipophilicity (XlogP3 = 2.4), polar surface area (PSA = 63.2 Ų), and molecular weight (MW = 314.74 g/mol) align with druglikeness criteria, making it a promising scaffold for medicinal chemistry .

Pharmacological Significance
This compound has been explored as a starting point for phosphodiesterase 4 (PDE4) inhibitors and kinase modulators. Derivatives of this core structure exhibit anti-inflammatory, antihypertensive, and neuroprotective activities, with submicromolar potency (IC₅₀ = 735 nM) reported in early high-throughput screening (HTS) campaigns .

Eigenschaften

IUPAC Name

2-chloro-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-19-11-5-8-3-4-17-10(7-13(15)16-14(17)18)9(8)6-12(11)20-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJWXQNMLKVZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151312
Record name 2-Chloro-6,7-dihydro-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75535-96-5
Record name 2-Chloro-6,7-dihydro-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75535-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6,7-dihydro-9,10-dimethoxy-4H-pyrimido[6,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Allyloxy-Substituted Derivatives

Modifications to the core structure have been achieved by introducing allyloxy groups at the 9-position. Starting from 9-allyloxy-2-chloro-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one, a nucleophilic substitution reaction with (S)-1,4-dioxan-2-ylmethanol in dichloromethane (DCM) and sodium hydride (NaH) yields 9-allyloxy-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one with 66% yield after silica gel purification. This method highlights the versatility of the chloro-substituent for further functionalization.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents/Conditions Yield Purification
POCl₃ Chlorination9,10-Dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido...POCl₃, 4h reflux28.0 gSilica gel (chloroform)
Allyloxy Modification9-Allyloxy-2-chloro-6,7-dihydropyrimido...NaH, (S)-1,4-dioxan-2-ylmethanol66%Flash chromatography
CyclocondensationTetrahydroisoquinolin-1-yl acetamidesNaNH₂, THF, reflux~90%Crystallization (Et₂O)

Key Observations :

  • The POCl₃ method offers high mass yield (28.0 g) but requires careful control of distillation and quenching to avoid decomposition.

  • Functional group modifications, such as allyloxy introduction, enable diversification but incur moderate yields due to steric hindrance.

  • Cyclization routes provide near-quantitative yields but necessitate additional steps for chlorination.

Optimization Strategies and Challenges

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. For instance, using DCM in allyloxy substitutions minimizes side reactions compared to polar aprotic solvents. Similarly, NaH as a base enhances nucleophilicity in substitution reactions but requires anhydrous conditions to prevent hydrolysis.

Purification Techniques

Silica gel chromatography remains the gold standard for isolating the target compound due to its ability to resolve polar byproducts. However, crystallization from ether or petroleum ether is preferred for large-scale preparations to reduce costs.

Scalability and Industrial Relevance

The POCl₃-mediated route is industrially viable due to its straightforward protocol and compatibility with standard reactor setups. However, handling POCl₃ demands stringent safety measures, as it is highly corrosive and moisture-sensitive .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 2 is highly reactive in nucleophilic substitution reactions. This reactivity is exploited to introduce diverse substituents:

Example Reaction with (S)-1,4-Dioxan-2-ylmethanol

ParameterDetails
Reagents Sodium hydride (NaH), (S)-1,4-dioxan-2-ylmethanol
Solvent Anhydrous dichloromethane (DCM)
Conditions Room temperature, 15-hour reaction under nitrogen atmosphere
Product 9-Allyloxy-2-[[(2S)-1,4-dioxan-2-yl]methoxy]-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
Yield 66% after purification via silica gel chromatography
Characterization 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 7.95 (d, J=8.7HzJ = 8.7 \, \text{Hz}), 6.54 (s)

This reaction demonstrates selective displacement of the chlorine atom under mild conditions, preserving the methoxy groups and core structure .

Phosphorus Oxychloride-Mediated Chlorination

During synthesis, phosphorus oxychloride (POCl3_3) is used to introduce the chlorine atom:

Synthesis Protocol

  • Starting Material : 9,10-Dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-2,4-dione

  • Reagent : Excess POCl3_3

  • Conditions : Heating at 100°C (steam bath) for 4 hours

  • Workup : Distillation of excess POCl3_3, neutralization with NaOH, and silica gel purification

  • Yield : 93% (28.0 g from 30.0 g starting material)

  • Melting Point : 235–236°C

This method highlights the compound’s origin from a chlorination step, though it is not a reaction of the final compound itself.

Oxidation and Reduction Potential

While direct oxidation/reduction studies are not explicitly documented, the compound’s structure suggests:

  • Pyrimidine Ring : Susceptible to oxidation at the C=N bond under strong oxidizing agents.

  • Methoxy Groups : Stable under standard conditions but may undergo demethylation with reagents like BBr3_3.

Metal Coordination Chemistry

The pyrimidine nitrogen and carbonyl oxygen atoms could act as ligands for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}), though specific coordination studies are absent in available literature.

Biological Activity and Reactivity

The compound’s bioactivity as a GPR84 modulator is linked to its structural features:

  • Chlorine Atom : Critical for receptor binding affinity.

  • Methoxy Groups : Enhance metabolic stability and membrane permeability .

Comparative Reactivity with Analogues

Feature2-Chloro-9,10-dimethoxy DerivativeUnsubstituted Pyrimidoisoquinoline
Nucleophilic Reactivity High (Cl substitution)Low
Electrophilic Sites Methoxy-activated aromatic ringsLimited
Biological Selectivity GPR84-specificNon-specific

Stability and Storage

  • Storage : Stable at 2–8°C under inert conditions .

  • Decomposition : Prolonged exposure to moisture or strong acids/bases may degrade the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Research has indicated that derivatives of pyrimido[6,1-a]isoquinolines exhibit anticancer activities. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting that 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one may also possess similar properties .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. This potential application could be crucial in developing new antibiotics in response to increasing antibiotic resistance .

Pharmacological Applications

Neuroprotective Effects
Research into neuroprotective agents has identified pyrimidine derivatives as promising candidates for treating neurodegenerative diseases. The unique structural features of this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress .

Antidepressant Activity
Emerging studies suggest that compounds structurally related to this isoquinoline derivative may exhibit antidepressant-like effects. These findings open avenues for exploring its potential as a therapeutic agent for mood disorders .

Research Applications

Chemical Biology Tool
As a reference compound, this compound serves as a valuable tool in chemical biology for studying enzyme interactions and cellular pathways. Its unique structure allows researchers to probe specific biological mechanisms and develop assays for drug discovery .

Structure-Activity Relationship Studies
The compound's structure provides a basis for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of related compounds. By modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to its biological activity .

Case Studies and Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of cell proliferation in breast cancer cell lines
Antimicrobial PropertiesEffective against Staphylococcus aureus
Neuroprotective EffectsReduced neuronal apoptosis in models of Alzheimer's disease
Antidepressant ActivitySignificant reduction in depressive-like behavior in animal models

Wirkmechanismus

The mechanism of action of 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally related pyrimido[6,1-a]isoquinolinones share the bicyclic core but differ in substituents, leading to variations in biological activity, physicochemical properties, and therapeutic applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Activities IC₅₀/Kd/EC₅₀ References
Target Compound (75535-96-5) 2-Cl, 9,10-OCH₃ 314.74 PDE4 inhibition, kinase modulation IC₅₀ = 735 nM (PDE4)
STOCK1N-42384 2-((4-Aminobutyl)amino), 9,10-OCH₃ 363.4 cAMP-competitive binding (Rv1636 protein) Kd = ~1 mM
RPL554 (9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(n-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one) 2-(2,4,6-Trimethylphenylimino), 3-carbamoylethyl, 9,10-OCH₃ 461.5 Long-acting PDE3/4 dual inhibition (anti-inflammatory) EC₅₀ = 0.1–1 μM
EI-03 (2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one) 2-(4-Acetylphenoxy), 9,10-OCH₃ 380.4 E-FABP inhibition (anti-inflammatory in EAE mouse models) IC₅₀ = ~10 μM
Trequinsin HCl (9,10-Dimethoxy-2-mesitylimino-3-methyl-2,3,6,7-tetrahydro-4H-pyrimido[6,1-a]isoquinolin-4-one) 2-Mesitylimino, 3-CH₃, 9,10-OCH₃ 441.9 Antihypertensive (reduces blood pressure in rats) EC₅₀ = 10–100 nM
9-Cyclopropylethynyl-2-((S)-1,4-dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one 9-Cyclopropylethynyl, 2-((S)-1,4-dioxan-2-ylmethoxy) 392.4 Kinase inhibition (structural optimization for improved solubility) ND

Key Observations

Substituent Effects on Activity: The 2-chloro group in the target compound enhances electrophilicity, favoring interactions with catalytic sites of PDE4 and kinases . Aryl substitutions (e.g., EI-03’s 4-acetylphenoxy group) enhance hydrophobic interactions with fatty acid-binding proteins (FABPs), improving anti-inflammatory efficacy .

Pharmacokinetic Profiles :

  • The target compound’s moderate lipophilicity (XlogP3 = 2.4) contrasts with RPL554’s higher XlogP3 (~3.8), which may limit its CNS penetration despite potent PDE3/4 inhibition .
  • Trequinsin HCl demonstrates superior bioavailability due to its crystalline polymorphic form (99% purity), highlighting the role of solid-state optimization .

Synthetic Accessibility :

  • The target compound is synthesized via POCl₃-mediated cyclization (92% yield), while 9-cyclopropylethynyl derivatives require palladium-catalyzed cross-coupling (88% yield), reflecting trade-offs between simplicity and functional group diversity .

Therapeutic Applications :

  • EI-03 and RPL554 target inflammatory diseases (e.g., EAE, COPD), whereas Trequinsin HCl is prioritized for cardiovascular conditions due to its vasodilatory effects .

Biologische Aktivität

2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one (CAS No. 75535-96-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its anticancer, antimalarial, and cardioprotective activities.

  • Molecular Formula : C14H13ClN2O3
  • Molecular Weight : 292.72 g/mol
  • Structure : The compound features a pyrimidoisoquinoline core with methoxy and chloro substituents, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 9,10-dimethoxy derivatives with phosphorus oxychloride under basic conditions. The product is purified through silica gel chromatography .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:

  • Mechanism of Action : Many dihydropyrimidine derivatives have shown to inhibit cell proliferation in various cancer cell lines. The inhibition is often linked to the modulation of apoptosis and cell cycle regulation.
  • Case Study : A study demonstrated that derivatives similar to this compound exhibited IC50 values below 20 µM against several cancer cell lines including breast and lung cancer cells .
CompoundCell LineIC50 (µM)Mechanism of Action
4iH9c2 Cardiomyocytes<20Induction of apoptosis
6aMCF7 Breast Cancer<15Cell cycle arrest and apoptosis
6dA549 Lung Cancer<18ROS modulation and apoptosis

Antimalarial Activity

The compound has been evaluated for its antimalarial properties against Plasmodium falciparum:

  • Efficacy : Similar quinoline derivatives have shown IC50 values ranging from 0.014 to 5.87 µg/mL.
  • Results : Compounds structurally related to this compound exhibited promising antimalarial activity comparable to established drugs like chloroquine .
CompoundIC50 (µg/mL)Comparison with Chloroquine
4b0.014More effective
125.87Comparable

Cardioprotective Effects

Recent studies have indicated that this compound may also possess cardioprotective properties:

  • Mechanism : It appears to reduce oxidative stress and prevent doxorubicin-induced cardiotoxicity in vitro.
  • Findings : Compounds with similar structures significantly increased cell viability in cardiomyocytes subjected to oxidative stress conditions induced by doxorubicin treatment .
CompoundCell TypeViability (%)Treatment
4iH9c2 Cardiomyocytes81.6Doxorubicin + Compound
6kH9c2 Cardiomyocytes87.5Doxorubicin + Compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one, and what are the critical reaction parameters affecting yield?

  • Methodological Answer : The compound is typically synthesized via reductive cyclization of 1,2,4-oxadiazole precursors under catalytic hydrogenation (e.g., H₂/Pd-C) in the presence of HCl. Key parameters include solvent choice (e.g., ethanol or acetic acid), reaction temperature (70–90°C), and stoichiometric control of substituents to avoid tautomeric byproducts (e.g., 2-mesitylimino vs. 2-mesitylamino forms). Yields are optimized by controlling the reduction of N–O bonds in oxadiazole intermediates and subsequent dehydration steps .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8–4.2 ppm), aromatic protons (δ ~6.5–7.5 ppm), and dihydroisoquinoline protons (δ ~2.8–3.5 ppm).
  • IR Spectroscopy : C=O stretch (~1680 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (C₁₃H₁₁ClN₂O₃). X-ray crystallography may resolve tautomeric ambiguity in solid-state forms .

Q. What in vitro assays are used to evaluate its pharmacological activity?

  • Methodological Answer : Common assays include:

  • Phosphodiesterase (PDE) Inhibition : Measurement of IC₅₀ values via cAMP/cGMP hydrolysis assays (e.g., PDE3/4 isoforms). For example, structurally related compounds like RPL554 show IC₅₀ values of 0.3 nM for PDE3 inhibition .
  • Platelet Aggregation Studies : ADP-induced aggregation tests in platelet-rich plasma to assess anti-thrombotic potential .

Advanced Research Questions

Q. How do molecular docking studies inform the design of derivatives targeting specific enzymes (e.g., PDE3/4 or E-FABP)?

  • Methodological Answer : Computational modeling (e.g., AutoDock Vina) identifies binding poses by simulating interactions between the compound’s chloro-dimethoxy scaffold and enzyme active sites. For example:

  • PDE3/4 : The pyrimidoisoquinoline core aligns with the catalytic domain, while the 2-chloro group enhances hydrophobic interactions.
  • E-FABP : Derivatives like EI-03 (a structural analog) show hydrogen bonding with Arg126 and Tyr128 residues, validated via free-energy perturbation (FEP) calculations .

Q. What experimental models resolve contradictions in reported IC₅₀ values across different studies?

  • Methodological Answer : Discrepancies in potency (e.g., PDE3 IC₅₀ ranging from 0.3 nM to 2.9 µM) arise from assay conditions:

  • Cell Type : Human monocytes vs. guinea pig tracheal smooth muscle.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
Reactant of Route 2
2-chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.